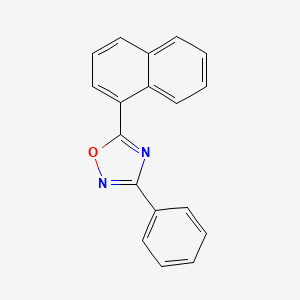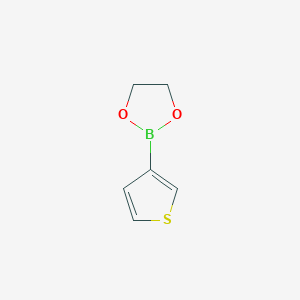
N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine is a heterocyclic compound that belongs to the class of organic compounds known as pyridinylpyrimidines. These compounds contain a pyridinylpyrimidine skeleton, which consists of a pyridine linked to a pyrimidine by a bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine typically involves the formation of the indazole and quinazoline rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of 2-aminobenzonitrile, which undergoes cyclization to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes .
化学反応の分析
Types of Reactions
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while reduction could produce amines or other reduced derivatives .
科学的研究の応用
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand various biochemical pathways.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine involves its interaction with specific molecular targets. For instance, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridinylpyrimidines and quinazolinamines, such as:
- N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine
- 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-ylethyl)-1H-indazol-6-yl]-acetamide .
Uniqueness
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of indazole and quinazoline rings makes it particularly versatile in various applications, from medicinal chemistry to industrial processes .
特性
CAS番号 |
1169786-97-3 |
|---|---|
分子式 |
C16H13N5 |
分子量 |
275.31 g/mol |
IUPAC名 |
N-(1H-indazol-6-yl)-8-methylquinazolin-2-amine |
InChI |
InChI=1S/C16H13N5/c1-10-3-2-4-12-8-17-16(20-15(10)12)19-13-6-5-11-9-18-21-14(11)7-13/h2-9H,1H3,(H,18,21)(H,17,19,20) |
InChIキー |
PQYIIXYXPCXSER-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=NC(=N2)NC3=CC4=C(C=C3)C=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)

![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)

![5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13992583.png)






![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)
